N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known by its systematic name Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate , is a chemical compound with the molecular formula C₁₂H₁₇NO₄S. It has a molecular weight of 271.33 g/mol . This compound belongs to the class of benzoxazine derivatives.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Acylation Reaction: The condensation of 2,5-dimethylaniline with methylsulfonyl chloride (CH₃SO₂Cl) yields the intermediate N-(2,5-dimethylphenyl)-N-(methylsulfonyl)aniline.
Amidation Reaction: The amidation of the intermediate with glycine (aminoacetic acid) leads to the formation of Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate .
Industrial Production:: The industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Reduction: Reduction of the sulfonyl group (SO₂) is possible.
Acylation: Methylsulfonyl chloride (CH₃SO₂Cl) as the acylating agent.
Amidation: Glycine (aminoacetic acid) as the amidating agent.
Major Products:: The major product is Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigations into potential pharmacological properties.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The specific mechanism by which this compound exerts its effects depends on its target. Further research is needed to elucidate its precise molecular interactions and pathways.
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O4S/c1-12-8-9-13(2)14(10-12)19-18(21)17-11-20(25(3,22)23)15-6-4-5-7-16(15)24-17/h4-10,17H,11H2,1-3H3,(H,19,21) |
InChI Key |
IUTRBCWZBQIVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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